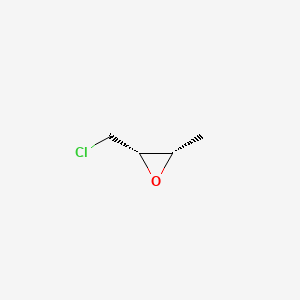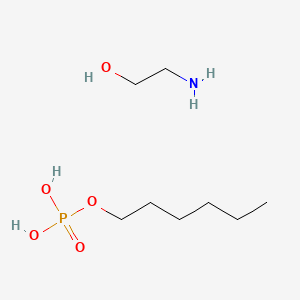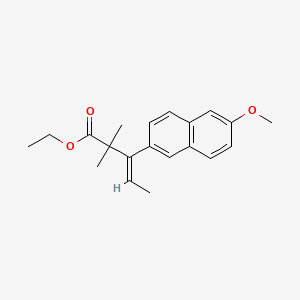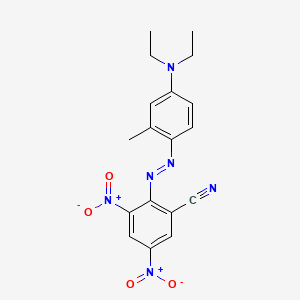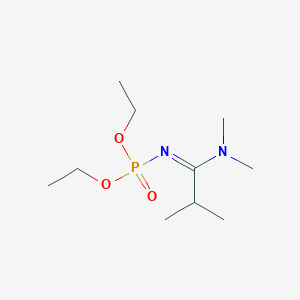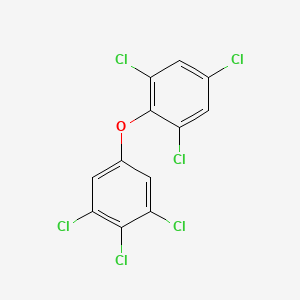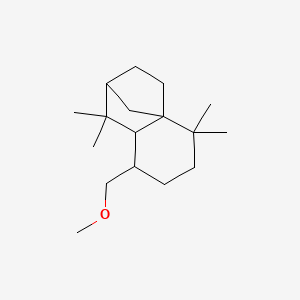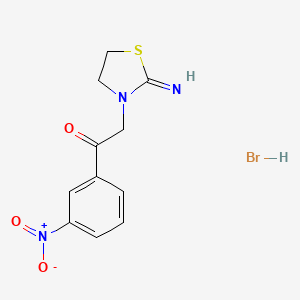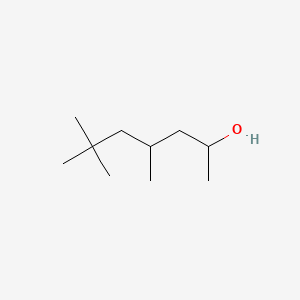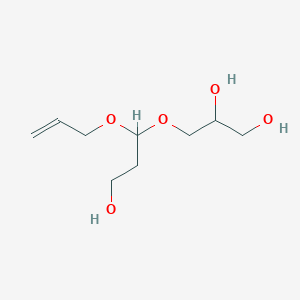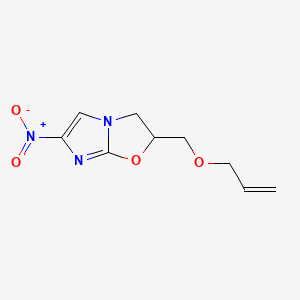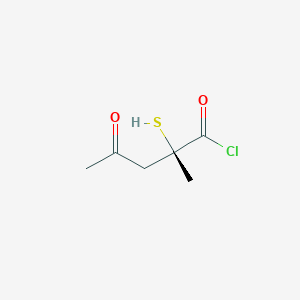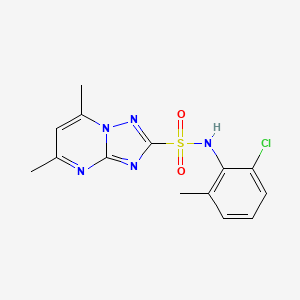
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-chloro-6-methylphenyl)-5,7-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-chloro-6-methylphenyl)-5,7-dimethyl- is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and a sulfonamide group attached to the second position of the triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-chloro-6-methylphenyl)-5,7-dimethyl- typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the triazole ring, followed by the introduction of the pyrimidine ring through cyclization reactions. The sulfonamide group is then introduced via sulfonation reactions, and the final compound is obtained by attaching the N-(2-chloro-6-methylphenyl) and 5,7-dimethyl groups through substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process. Catalysts and solvents are selected based on their ability to facilitate the desired reactions while minimizing side reactions and impurities.
化学反应分析
Types of Reactions
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-chloro-6-methylphenyl)-5,7-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted triazolopyrimidines with different functional groups.
科学研究应用
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-chloro-6-methylphenyl)-5,7-dimethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-chloro-6-methylphenyl)-5,7-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The sulfonamide group is known to interact with enzyme active sites, while the triazolopyrimidine core can bind to specific receptors or proteins. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
相似化合物的比较
Similar Compounds
- (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-chlorophenyl)-5,7-dimethyl-
- (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-methylphenyl)-5,7-dimethyl-
- (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-bromophenyl)-5,7-dimethyl-
Uniqueness
The uniqueness of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-chloro-6-methylphenyl)-5,7-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chloro-6-methylphenyl group enhances its binding affinity to certain molecular targets, while the 5,7-dimethyl groups contribute to its stability and reactivity. These features make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
98937-09-8 |
|---|---|
分子式 |
C14H14ClN5O2S |
分子量 |
351.8 g/mol |
IUPAC 名称 |
N-(2-chloro-6-methylphenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C14H14ClN5O2S/c1-8-5-4-6-11(15)12(8)19-23(21,22)14-17-13-16-9(2)7-10(3)20(13)18-14/h4-7,19H,1-3H3 |
InChI 键 |
NFYFEMTUANPUHR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)Cl)NS(=O)(=O)C2=NN3C(=CC(=NC3=N2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



